molecular formula C11H11N3S B1483200 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098079-24-2

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile

Cat. No. B1483200
CAS RN: 2098079-24-2
M. Wt: 217.29 g/mol
InChI Key: MCFXVSLTPYXFJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, such as 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile, are synthesized by heterocyclization of various substrates . One method utilized 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) as the solvent under mild conditions without any bases . This strategy was examined by a variety of substrates to give corresponding thiophene analogs with good yield .


Molecular Structure Analysis

The molecular structure of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile consists of a thiophene ring attached to a pyrazole ring via an ethyl bridge. The thiophene ring is a five-membered heterocycle containing one sulfur atom , while the pyrazole ring is a five-membered heterocycle containing two nitrogen atoms .


Chemical Reactions Analysis

Thiophene derivatives, including 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile, are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Scientific Research Applications

I have conducted a search on the scientific research applications of thiophene derivatives, which can provide insights into the potential applications of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile. Below are some unique applications categorized into separate sections:

Material Science and Corrosion Inhibition

Thiophene derivatives are known to be utilized as corrosion inhibitors, which are important in industrial chemistry and material science. They help prevent corrosion on metal surfaces, thereby extending the life of metal components .

Organic Semiconductors

These compounds play a prominent role in the advancement of organic semiconductors. They are used in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmaceutical Applications

Thiophene derivatives exhibit a wide range of pharmacological potentials, including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. This makes them valuable in medicinal chemistry and drug development .

Material Science: Polymers

In material science, specifically, thiophene derivatives are used in the production of polythiophenes, which are essential in creating organic semi-conductors, solar cells, and light-emitting diodes (LEDs) .

properties

IUPAC Name

2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-14-8-9(5-6-12)11(13-14)10-4-3-7-15-10/h3-4,7-8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFXVSLTPYXFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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